
tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an indoline moiety, and a tert-butyl ester group. These structural features contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indoline intermediate.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the carbonyl group results in alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Utilized as an intermediate in organic synthesis.
Uniqueness
What sets tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of the indoline moiety and the piperidine ring. This structure provides distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C19H27N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
tert-butyl 4-(6-amino-2,3-dihydroindole-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)17(23)22-11-8-13-4-5-15(20)12-16(13)22/h4-5,12,14H,6-11,20H2,1-3H3 |
InChI-Schlüssel |
FQHSWEYPYBQNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
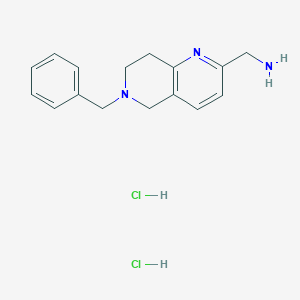
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
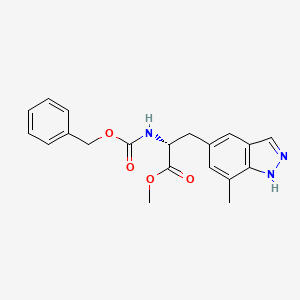
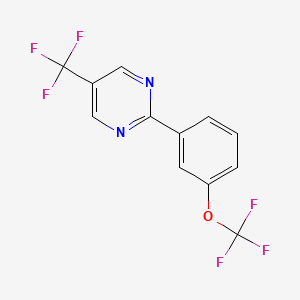

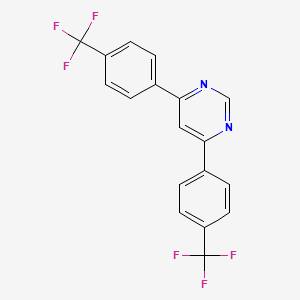
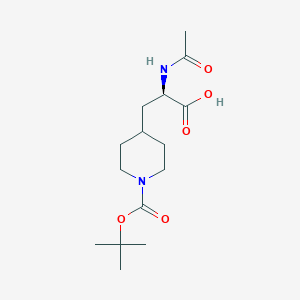
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)

![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
